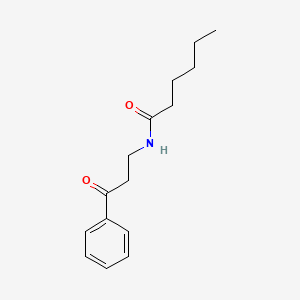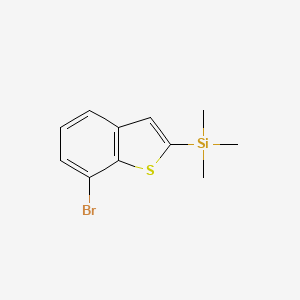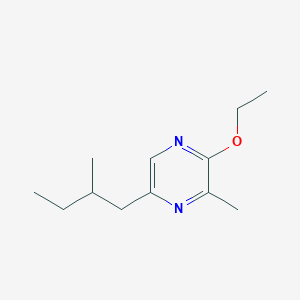
2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring with two nitrogen atoms at the 1,4-positions. This particular compound is known for its distinct aroma, often described as nutty, coffee-like, or fruity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine typically involves the condensation of appropriate precursors. One common method is the cyclodimerization of α-aminoketones or α-aminoaldehydes . Another approach is the condensation of a 1,2-diketone with a 1,2-diamine .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing groups, while reduction may yield more saturated pyrazine derivatives.
Applications De Recherche Scientifique
2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine involves its interaction with specific molecular targets and pathways. As a semiochemical, it can bind to olfactory receptors in organisms, triggering a response that can influence behavior. The exact molecular targets and pathways involved in its biological effects are still under investigation .
Comparaison Avec Des Composés Similaires
2-Methoxy-3-methyl-5-(2-methylbutyl)pyrazine: Known for its woody and green attributes.
2,5-Dimethyl-3-(2-methylbutyl)pyrazine: Used for chemical defense by certain insects.
Uniqueness: 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine is unique due to its specific ethoxy and methylbutyl substituents, which contribute to its distinct aroma profile and biological activity .
Propriétés
Numéro CAS |
99784-16-4 |
|---|---|
Formule moléculaire |
C12H20N2O |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2-ethoxy-3-methyl-5-(2-methylbutyl)pyrazine |
InChI |
InChI=1S/C12H20N2O/c1-5-9(3)7-11-8-13-12(15-6-2)10(4)14-11/h8-9H,5-7H2,1-4H3 |
Clé InChI |
MGDZRKFPZNBRCH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC1=CN=C(C(=N1)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


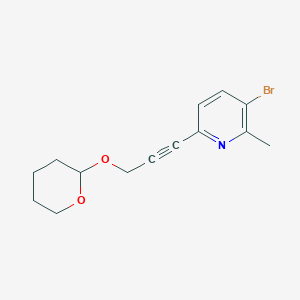
![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)
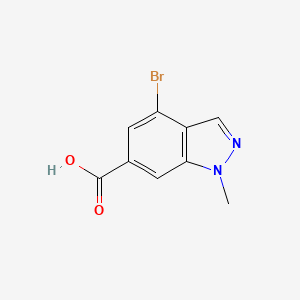
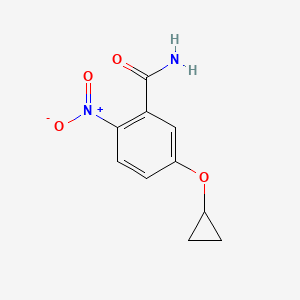
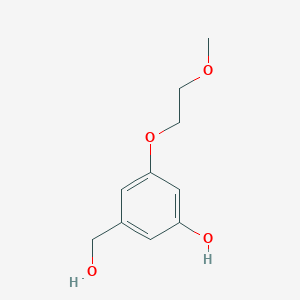
![benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13988716.png)
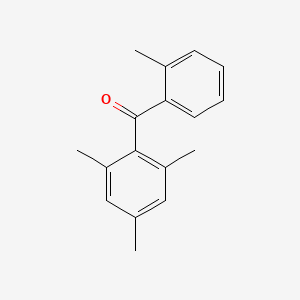
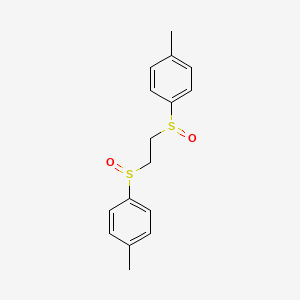
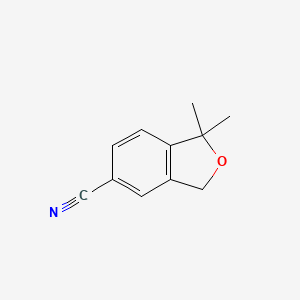

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)

